molecular formula C9H12N2O5 B1459032 (2-Methoxypyridin-3-yl)methanamine oxalate CAS No. 2034619-34-4

(2-Methoxypyridin-3-yl)methanamine oxalate

Cat. No. B1459032
CAS RN: 2034619-34-4
M. Wt: 228.2 g/mol
InChI Key: JVYFVSDPAFDKQS-UHFFFAOYSA-N
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Description

“(2-Methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 354824-19-4 . It has a molecular weight of 138.17 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in liquid form .


Molecular Structure Analysis

The linear formula for “(2-Methoxypyridin-3-yl)methanamine” is C7H10N2O . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.


Physical And Chemical Properties Analysis

“(2-Methoxypyridin-3-yl)methanamine” has a molecular weight of 138.17 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in liquid form .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2-methoxypyridin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c1-10-7-6(5-8)3-2-4-9-7;3-1(4)2(5)6/h2-4H,5,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFVSDPAFDKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)methanamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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